7-Bromo-1H-indol-5-amine

Vue d'ensemble

Description

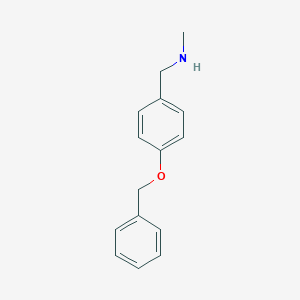

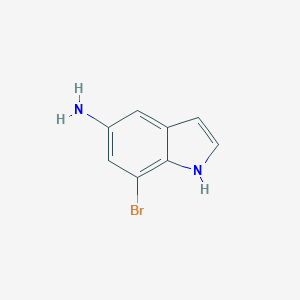

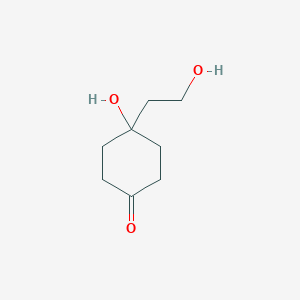

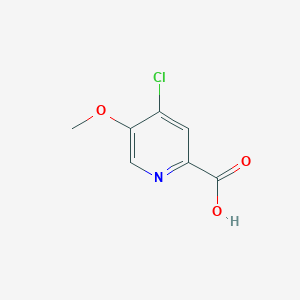

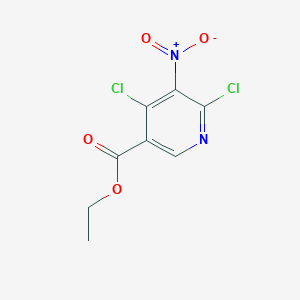

7-Bromo-1H-indol-5-amine is a chemical compound with the empirical formula C8H7BrN2. It has a molecular weight of 211.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of 7-Bromo-1H-indol-5-amine is NC1=CC(Br)=C2NC=CC2=C1 . The InChI key is IDSDTLAEQBFCMV-UHFFFAOYSA-N .Chemical Reactions Analysis

While there isn’t specific information on the chemical reactions of 7-Bromo-1H-indol-5-amine, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

7-Bromo-1H-indol-5-amine is a crystalline compound . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Antiviral Applications

Indole derivatives have been recognized for their antiviral properties. For instance, certain indole compounds have shown significant protection against viruses like H1N1, suggesting that 7-Bromo-1H-indol-5-amine could potentially be explored for its efficacy against viral pathogens .

Anti-HIV Research

Some indole derivatives have been reported to possess anti-HIV properties. Given this, 7-Bromo-1H-indol-5-amine could be relevant in the development of new anti-HIV medications or in HIV-related biological research .

Antimalarial and Anticholinesterase Activities

Lastly, the antimalarial and anticholinesterase activities observed in some indole derivatives point towards potential applications of 7-Bromo-1H-indol-5-amine in malaria research and in studies of neurodegenerative diseases where cholinesterase inhibitors are relevant .

Safety and Hazards

Orientations Futures

Indole derivatives, including 7-Bromo-1H-indol-5-amine, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Mécanisme D'action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-1H-indol-5-amine may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to mimic the structure of proteins and bind reversibly to enzymes . This suggests that 7-Bromo-1H-indol-5-amine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes . This suggests that 7-Bromo-1H-indol-5-amine may also influence several biochemical pathways, leading to downstream effects.

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For instance, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 7-Bromo-1H-indol-5-amine may also have diverse molecular and cellular effects.

Action Environment

The synthesis and activity of indole derivatives can be influenced by various factors, including the availability of starting materials and the specific conditions under which they are synthesized .

Propriétés

IUPAC Name |

7-bromo-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSDTLAEQBFCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572741 | |

| Record name | 7-Bromo-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1H-indol-5-amine | |

CAS RN |

196205-07-9 | |

| Record name | 7-Bromo-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196205-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)